Triethyl phosphonoacetate-2-13C (CAS 82426-28-6) is a highly enriched stable isotope Horner-Wadsworth-Emmons (HWE) reagent used to introduce a 13C-labeled two-carbon unit into aldehydes and ketones. By providing an isotopic label specifically at the alpha-carbon (C-2) of the resulting alpha,beta-unsaturated ester, this precursor is critical for synthesizing stable isotope-labeled internal standards (SIL-IS), metabolic tracers, and complex natural products. Unlike its unlabeled counterpart, it enables precise mass shifts (M+1) and enhanced 13C NMR visibility while maintaining the high (E)-stereoselectivity (>95%) and efficient aqueous byproduct removal characteristic of phosphonate-based olefinations[1].
Substituting Triethyl phosphonoacetate-2-13C with unlabeled analogs, alternative positional isotopes (e.g., 1-13C), or 13C-labeled Wittig reagents leads to critical failures in multi-step synthesis and analytical workflows. Using a 1-13C variant in sequences requiring downstream saponification and decarboxylation results in the complete loss of the isotopic label as 13CO2 [1]. Furthermore, substituting this HWE reagent with a 13C-labeled Wittig equivalent (such as a triphenylphosphorane derivative) severely degrades (E)-alkene stereoselectivity and introduces triphenylphosphine oxide byproducts, which necessitate labor-intensive chromatographic separation that can compromise the yield of expensive labeled intermediates [2].
In multi-step syntheses of labeled terpenes and complex aliphatic chains, the position of the 13C label dictates its survival. When utilizing Triethyl phosphonoacetate-2-13C, the label is incorporated into the vinylic/aliphatic skeleton, ensuring 100% label retention during subsequent saponification and decarboxylation steps. In contrast, using the 1-13C isotopomer results in 0% retention, as the label is entirely lost as 13CO2 during decarboxylation [1].
| Evidence Dimension | Isotopic label retention post-decarboxylation |
| Target Compound Data | 100% retention (label remains in the core skeleton) |
| Comparator Or Baseline | Triethyl phosphonoacetate-1-13C (0% retention) |
| Quantified Difference | Absolute preservation vs. complete loss of the isotopic label |
| Conditions | Saponification followed by spontaneous or thermal decarboxylation of the resulting beta-keto acid or related intermediate |
Prevents the catastrophic loss of expensive isotopic labels in synthetic routes requiring the removal of the ester carbonyl carbon.
For the synthesis of labeled alpha,beta-unsaturated esters, Horner-Wadsworth-Emmons olefination using Triethyl phosphonoacetate-2-13C typically achieves >95% (E)-stereoselectivity, whereas equivalent 13C-labeled stabilized Wittig reagents often yield mixed (E/Z) isomers. Furthermore, the HWE reaction generates water-soluble diethyl phosphate byproducts that are easily removed via aqueous workup, completely avoiding the tedious chromatographic separation required to remove triphenylphosphine oxide generated by Wittig alternatives [1].
| Evidence Dimension | Stereoselectivity and byproduct solubility |
| Target Compound Data | >95% (E)-isomer; water-soluble phosphate byproduct |
| Comparator Or Baseline | 13C-labeled stabilized Wittig reagents (mixed E/Z; insoluble triphenylphosphine oxide) |
| Quantified Difference | Elimination of chromatographic byproduct separation and maximization of the desired (E)-isomer |
| Conditions | Olefination of standard aldehydes under basic conditions (e.g., NaH or DBU) |
Significantly reduces labor and solvent costs during the purification of high-value stable isotope-labeled pharmaceutical intermediates.
Procurement of highly enriched Triethyl phosphonoacetate-2-13C (≥99 atom % 13C) guarantees a clean M+1 mass shift in the final synthesized internal standards. Using lower-grade isotopic mixtures (<95 atom % 13C) results in significant M+0 background contamination. In quantitative LC-MS/MS applications, a >99% isotopic purity ensures that the labeled standard does not contribute more than 1% to the natural analyte signal, maintaining the dynamic range and accuracy of the assay [1].
| Evidence Dimension | Unlabeled (M+0) background contribution |
| Target Compound Data | <1% M+0 contribution (at ≥99 atom % 13C) |
| Comparator Or Baseline | Lower-grade isotopic precursors (<95 atom % 13C) (>5% M+0 contribution) |
| Quantified Difference | >5-fold reduction in isotopic crosstalk |
| Conditions | Quantitative LC-MS/MS assay calibration using the synthesized stable isotope-labeled internal standard |
Ensures regulatory compliance and assay accuracy in clinical diagnostics and pharmacokinetic studies by minimizing isotopic overlap.
Ideal for producing 13C-labeled pharmaceutical reference materials where the alpha-carbon label provides a reliable M+1 mass shift for LC-MS/MS quantification without interfering with the natural analyte [1].
Used to synthesize labeled fatty acids, terpenes, and polyketides where the C-2 label tracks specifically through enzymatic chain-elongation or cleavage pathways, providing clear 13C NMR and MS signals [2].
The reagent of choice when building labeled carbon frameworks that require downstream saponification and decarboxylation, as the 2-13C position ensures the label is retained in the final molecular skeleton [3].